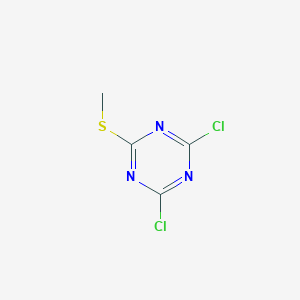

2,4-Dichlor-6-(methylthio)-1,3,5-triazin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazine derivatives, including 2,4-Dichloro-6-(methylthio)-1,3,5-triazine, often involves nucleophilic substitution reactions and cyclization processes that yield high-purity compounds suitable for further applications. For example, the synthesis of 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine showcases a two-step process using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol, indicating the versatility of triazine synthesis methods (Thorat, Bhong, & Karade, 2013).

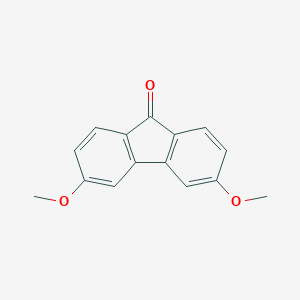

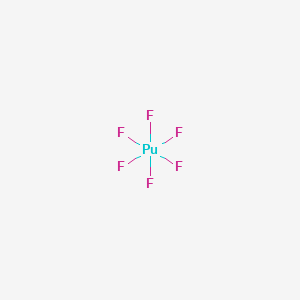

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine derivatives often exhibits significant π-electron systems, contributing to their reactivity and application in various chemical syntheses. Crystallographic studies, such as those on p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine, reveal monoclinic systems and almost planar conformations, which are crucial for understanding the compound's reactivity and interactions (Karczmarzyk, Mojzych, & Rykowski, 2000).

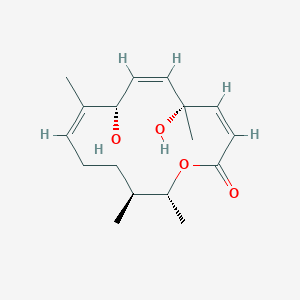

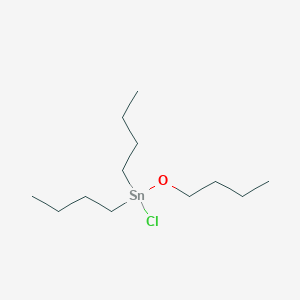

Chemical Reactions and Properties

2,4-Dichloro-6-(methylthio)-1,3,5-triazine participates in various chemical reactions, including chlorination and oxidation, to produce a wide range of derivatives. These reactions are facilitated by the compound's structure, allowing for efficient synthesis of oxadiazoles and thiadiazoles under mild conditions, showcasing its utility as a versatile reagent in organic synthesis (Thorat, Bhong, & Karade, 2013).

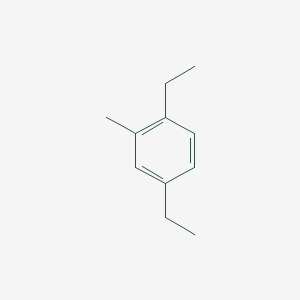

Physical Properties Analysis

The physical properties of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine and its derivatives, such as solubility, melting point, and crystallinity, are critical for their application in various fields. For instance, the recyclability of certain triazine derivatives due to their insolubility in common solvents like methanol highlights the importance of understanding these properties for practical applications (Thorat, Bhong, & Karade, 2013).

Chemical Properties Analysis

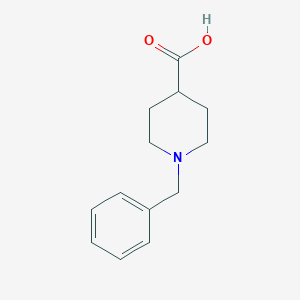

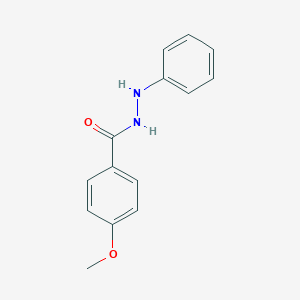

The chemical properties, including reactivity towards nucleophilic and electrophilic agents, and the ability to undergo various chemical transformations, make 2,4-Dichloro-6-(methylthio)-1,3,5-triazine a valuable compound in synthetic chemistry. Its role in the synthesis of antimicrobial agents and other biologically active compounds underscores its chemical versatility and importance (Sareen, Khatri, Garg, Jain, & Sharma, 2007).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

2,4-Dichlor-6-(methylthio)-1,3,5-triazin: ist eine vielseitige Verbindung in der pharmazeutischen Forschung aufgrund seiner strukturellen Ähnlichkeit mit Pyrimidin, einem Kernbestandteil von DNA und RNA. Es dient als Baustein für die Synthese verschiedener Medikamente, darunter solche mit antimykotischen, antibakteriellen und krebshemmenden Eigenschaften . Seine Derivate werden hinsichtlich ihres Potenzials als Kinaseinhibitoren untersucht, was zu neuen Behandlungen für Krankheiten wie Krebs führen könnte .

Landwirtschaftliche Chemie

In der Landwirtschaft werden Derivate dieser Verbindung aufgrund ihrer biologischen Aktivität als Fungizide und Pestizide eingesetzt. Das Triazinringsystem ist bekannt für seine Rolle in Herbiziden, und Modifikationen dieses Systems können zur Entwicklung neuer Agrochemikalien mit verbesserter Wirksamkeit und reduzierten Umweltauswirkungen führen .

Materialwissenschaft

Die Triazin-basierten Derivate werden auf ihre mögliche Verwendung in der Materialwissenschaft untersucht. Sie können als Zwischenprodukte bei der Synthese komplexer organischer Moleküle verwendet werden, die für die Herstellung neuer Polymere, Beschichtungen und elektronischer Materialien unerlässlich sind .

Umweltwissenschaften

Die Forschung in der Umweltwissenschaft untersucht die Verwendung von This compound-Derivaten für die Sanierung der Umwelt. Diese Verbindungen können mit verschiedenen Schadstoffen interagieren und so ihren Abbau und ihre Entfernung aus Ökosystemen unterstützen .

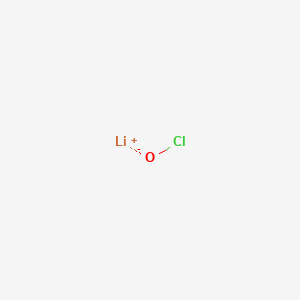

Chemische Synthese

Diese Verbindung ist ein wertvolles Zwischenprodukt in der chemischen Synthese. Sie kann verschiedene Reaktionen, einschließlich nukleophiler Substitutionen, eingehen, um eine große Auswahl an funktionalisierten Molekülen zu liefern. Diese Moleküle sind entscheidend für die Entwicklung neuer synthetischer Methoden, die die Arzneimittelähnlichkeit und ADME-Tox-Eigenschaften verbessern .

Biochemie

In der Biochemie werden Derivate der Verbindung verwendet, um die Enzymhemmung und die Rezeptor-Ligand-Wechselwirkungen zu untersuchen. Diese Forschung kann Einblicke in die biochemischen Pfade von Krankheiten liefern und zur Entdeckung neuer therapeutischer Ziele führen .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4-dichloro-6-methylsulfanyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3S/c1-10-4-8-2(5)7-3(6)9-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPZLWRHHPWTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065587 | |

| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13705-05-0 | |

| Record name | 2,4-Dichloro-6-(methylthio)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13705-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013705050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-(methylthio)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2,4-Dichloro-6-(methylthio)-1,3,5-triazine used in the synthesis of these specific PPTs?

A: 2,4-Dichloro-6-(methylthio)-1,3,5-triazine serves as a monomer in the polycondensation reaction with aromatic dithiols to create the PPT backbone. [, ] The triazine ring structure, particularly when combined with sulfur-containing co-monomers like thianthrene-2,7-dithiol, contributes significantly to the high refractive index observed in the resulting polymers. [, ] The chlorine atoms on the triazine ring act as leaving groups, enabling the polymerization reaction to proceed.

Q2: How does the incorporation of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine impact the thermal properties of the resulting PPTs?

A: PPTs synthesized using 2,4-Dichloro-6-(methylthio)-1,3,5-triazine demonstrate good thermal stability. [, ] Specifically, these polymers exhibit high glass transition temperatures (Tg) above 120 °C and maintain their structural integrity up to relatively high temperatures, with a 5% weight loss temperature (T5%) around 350 °C. [] This thermal stability makes them suitable for applications requiring resistance to high temperatures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.